molecular formula C22H25NO B14596124 2-(2,4-Diphenylpent-4-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole CAS No. 61025-24-9

2-(2,4-Diphenylpent-4-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

Cat. No.: B14596124
CAS No.: 61025-24-9
M. Wt: 319.4 g/mol
InChI Key: WVEJZMSDWRRCDG-UHFFFAOYSA-N
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Description

2-(2,4-Diphenylpent-4-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a complex organic compound that features a unique structure combining an oxazole ring with a diphenylpentene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Diphenylpent-4-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. One common method includes the allylation of alcohols using allylsilanes under the catalysis of rare-earth-metal triflates, such as Scandium triflate (Sc(OTf)3). This reaction is carried out under mild and neutral conditions, often in solvents like nitromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Diphenylpent-4-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(2,4-Diphenylpent-4-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several scientific research applications:

Mechanism of Action

The exact mechanism of action for 2-(2,4-Diphenylpent-4-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Diphenylpent-4-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-thiazole: Similar structure but contains a sulfur atom instead of an oxygen atom in the ring.

    2-(2,4-Diphenylpent-4-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-imidazole: Similar structure but contains a nitrogen atom instead of an oxygen atom in the ring.

Uniqueness

The uniqueness of 2-(2,4-Diphenylpent-4-en-1-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for unique interactions and reactivity compared to its similar compounds.

Properties

CAS No.

61025-24-9

Molecular Formula

C22H25NO

Molecular Weight

319.4 g/mol

IUPAC Name

2-(2,4-diphenylpent-4-enyl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C22H25NO/c1-17(18-10-6-4-7-11-18)14-20(19-12-8-5-9-13-19)15-21-23-22(2,3)16-24-21/h4-13,20H,1,14-16H2,2-3H3

InChI Key

WVEJZMSDWRRCDG-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)CC(CC(=C)C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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